molecular formula C21H17ClN2O4 B6547383 methyl 2-{1-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate CAS No. 946310-73-2

methyl 2-{1-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate

Cat. No. B6547383
CAS RN: 946310-73-2
M. Wt: 396.8 g/mol
InChI Key: LUYZKNCUKWAVKD-UHFFFAOYSA-N
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Description

The compound “methyl 2-{1-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate” is a complex organic molecule. It contains several functional groups including a methyl ester group, an amide group, a pyridine ring, and a chlorophenyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the chlorophenyl group could be introduced via a Friedel-Crafts alkylation . The exact synthesis would depend on the desired route and starting materials .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine ring, a six-membered ring with one nitrogen atom, would likely contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For instance, the ester group could undergo hydrolysis, while the amide group could participate in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the ester and amide could affect its solubility in different solvents .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a drug, its mechanism would depend on its interactions with biological targets. If it’s a reactant in a chemical reaction, its mechanism would depend on the reaction conditions and other reactants .

Future Directions

The future research directions for this compound would depend on its applications. If it’s a pharmaceutical compound, future research could explore its efficacy and safety in clinical trials. If it’s a chemical reagent, future research could explore new reactions or synthesis routes .

properties

IUPAC Name

methyl 2-[[1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carbonyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O4/c1-28-21(27)16-7-3-5-9-18(16)23-20(26)15-10-11-19(25)24(13-15)12-14-6-2-4-8-17(14)22/h2-11,13H,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUYZKNCUKWAVKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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